Aminocandin

Pharmacokinetics Echinocandin Half-Life

Procurement challenge: Accessing echinocandin-class antifungals with pharmacokinetic advantages over approved agents for resistance and efficacy research. Aminocandin (CAS 227472-48-2) provides a solution as a water-soluble, semi-synthetic investigational agent. • 48-58 h half-life supports once- or twice-weekly dosing in murine models, minimizing animal handling. • Retains in vitro potency vs. C. glabrata isolates with elevated caspofungin MICs; MIC 0.25 mg/L against fluconazole-resistant C. albicans MRL 648. • 100% survival at 5 mg/kg i.v. in disseminated aspergillosis models; supplied ≥98% pure, ambient shipping.

Molecular Formula C56H79N9O13
Molecular Weight 1086.3 g/mol
Cat. No. B1257115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminocandin
Molecular FormulaC56H79N9O13
Molecular Weight1086.3 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=CC=C6)O)CO)C)O)NCCN
InChIInChI=1S/C56H79N9O13/c1-4-5-6-7-8-12-25-78-41-21-19-37(20-22-41)36-15-17-38(18-16-36)50(71)60-42-27-39(58-24-23-57)29-59-54(75)48-49(70)33(2)30-65(48)55(76)43(32-66)61-53(74)47(45(69)26-35-13-10-9-11-14-35)63-52(73)44-28-40(68)31-64(44)56(77)46(34(3)67)62-51(42)72/h9-11,13-22,33-34,39-40,42-49,58,66-70H,4-8,12,23-32,57H2,1-3H3,(H,59,75)(H,60,71)(H,61,74)(H,62,72)(H,63,73)/t33-,34+,39?,40+,42?,43+,44-,45+,46-,47-,48-,49-/m0/s1
InChIKeyJYBUOENGZWTZGU-JZCGONIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminocandin (HMR 3270) Procurement Guide: Investigational Echinocandin Antifungal with Extended Half-Life


Aminocandin (HMR 3270, IP960, NXL201) is a semi-synthetic, water-soluble echinocandin antifungal agent in late-stage development [1]. It inhibits β-(1,3)-D-glucan synthase, a fungal-specific target, disrupting cell wall biosynthesis in Candida and Aspergillus species [2]. Unlike the three approved echinocandins (caspofungin, micafungin, anidulafungin), aminocandin is not yet marketed for clinical use, making it a compound of primary interest for research and drug development procurement [3].

1
Investigational echinocandin for antifungal research and drug development procurement
2
β-(1,3)-D-glucan synthase inhibition supports cell wall biosynthesis disruption studies in Candida and Aspergillus
3
Extended half-life profile supports less frequent dosing schedules for in vivo models
4
Water-soluble compound may support flexible formulation for preclinical studies

Why Aminocandin Cannot Be Substituted with Other Echinocandins


Despite sharing a common mechanism of action, echinocandins exhibit clinically relevant differences in spectrum, potency against resistant isolates, pharmacokinetics, and safety profiles [1]. Aminocandin, in particular, demonstrates a significantly extended half-life (48–58 hours) compared to approved agents, enabling less frequent dosing regimens . Furthermore, in vitro and in vivo studies indicate that aminocandin retains activity against certain Candida glabrata isolates with reduced susceptibility to caspofungin, a critical differentiator in the face of emerging echinocandin resistance [2]. Generic substitution with other echinocandins would therefore negate these specific pharmacological advantages, potentially compromising research outcomes or therapeutic efficacy in models of resistant infection.

PK profile Half-life difference is substantial: aminocandin's 48–58 h half-life may shift exposure modeling compared to caspofungin (9–11 h) or micafungin (14–17 h).
Resistance Activity against resistant isolates may differ: reported retained potency against C. glabrata with reduced caspofungin susceptibility may not transfer to other echinocandins.
Spectrum Fungicidal response context varies: sterilization endpoints observed in aspergillosis models may not be replicated by other class members under the same conditions.

Quantitative Evidence for Aminocandin Differentiation in Antifungal Research


Aminocandin Exhibits an Extended Half-Life Enabling Less Frequent Dosing

Aminocandin demonstrates a terminal half-life of 48–58 hours in preclinical models, which is substantially longer than that of other echinocandins . In contrast, the half-lives of caspofungin, micafungin, and anidulafungin in humans are approximately 9–11 hours, 14–17 hours, and 26 hours, respectively [1]. This extended half-life supports the potential for once- or twice-weekly dosing regimens, a key differentiator for in vivo studies requiring prolonged drug exposure with reduced handling frequency.

Half-life extension
Cross-study comparable
Aminocandin 48–58 h vs. caspofungin 9–11 h, micafungin 14–17 h, anidulafungin ~26 h
Supports less frequent dosing schedule design
Preclinical PK context; human comparator data
Pharmacokinetics Echinocandin Half-Life

Aminocandin Demonstrates Superior Potency Against Caspofungin-Resistant Candida glabrata

In a direct head-to-head comparison, aminocandin was more potent than caspofungin against clinical isolates of Candida glabrata exhibiting reduced susceptibility to caspofungin (MIC > 2 mg/L) [1]. In vivo, a single dose of aminocandin (≥10 mg/kg) reduced fungal burden against these resistant isolates, whereas single-dose caspofungin was ineffective against one such isolate, and higher daily doses were required to achieve a similar reduction [1]. This indicates a preserved activity profile against a key resistance phenotype.

Potency vs. resistant C. glabrata
Head-to-head
Aminocandin showed reported higher potency; single dose ≥10 mg/kg effective in vivo where single-dose caspofungin was not
Supports echinocandin resistance mechanism studies
Murine disseminated candidiasis model; MIC > 2 mg/L isolates
Antifungal Resistance Candida glabrata Echinocandin

Aminocandin Achieves Fungicidal Sterilization in Murine Aspergillosis

In a persistently neutropenic murine model of disseminated aspergillosis caused by Aspergillus fumigatus, aminocandin at 5 mg/kg was the only regimen to achieve fungicidal sterilization, clearing the infection in 40–50% of mice [1]. In contrast, caspofungin and micafungin (2–10 mg/kg) prolonged survival but did not achieve sterilization under the same conditions [1]. This fungicidal effect was observed against both itraconazole-susceptible (AF293) and -resistant (AF91) strains.

Fungicidal sterilization
Head-to-head
40–50% sterilization in neutropenic murine aspergillosis; only aminocandin achieved this endpoint
Reported fungicidal endpoint context for immunocompromised models
A. fumigatus AF293 and AF91 strains; tissue burden assessed
Aspergillus fumigatus Fungicidal Activity In Vivo Efficacy

Aminocandin Shows Comparable In Vitro Potency to Micafungin Against Candida Species

In a study evaluating the in vitro activity of aminocandin against 25 strains each of various Candida species (C. albicans, C. parapsilosis, C. krusei, C. guilliermondii, C. tropicalis), the MIC ranges for aminocandin (0.03–4.0 μg/mL) were similar to those of micafungin and caspofungin [1]. The overall MIC50 and MIC90 values for aminocandin were identical to those of amphotericin B and caspofungin against the tested yeast isolates, confirming its potent activity against a broad spectrum of clinically relevant Candida species.

Candida spp. MIC range
Head-to-head
MIC range 0.03–4.0 μg/mL, similar to micafungin and caspofungin
Reported comparable in vitro potency context
CLSI M27-A2 broth microdilution; 25 strains per species
Candida spp. MIC In Vitro Activity

Aminocandin Demonstrates Superior Survival Benefit in Murine Aspergillosis

In a temporarily neutropenic murine model of disseminated aspergillosis caused by A. fumigatus AF293, aminocandin at 5 mg/kg IV yielded 100% survival, which was superior to aminocandin 0.25 mg/kg (P<0.0001) and all controls [1]. Aminocandin 1 mg/kg IV, amphotericin B 5 mg/kg IP, and itraconazole 25 mg/kg PO were statistically equivalent (P>0.05). Against the itraconazole-resistant AF91 strain, only aminocandin at 5 mg/kg and 1 mg/kg IV achieved 100% survival, which was significantly better than itraconazole and controls (P<0.0001) [1].

Survival benefit (AF293/AF91)
Head-to-head
Aminocandin 5 mg/kg IV: 100% survival in temporarily neutropenic murine aspergillosis
Reported model-response endpoint context
Compared to amphotericin B, itraconazole; 11-day assessment
Aspergillus fumigatus Survival In Vivo Efficacy

Aminocandin Demonstrates Activity Against Fluconazole-Resistant Candida tropicalis

In a neutropenic murine model of disseminated infection caused by a fluconazole-resistant strain of Candida tropicalis, aminocandin at 2.5 and 5 mg/kg/day yielded 80% survival, comparable to amphotericin B (80% survival) and significantly superior to fluconazole (10% survival, P<0.047) [1]. Aminocandin at 1 mg/kg/day resulted in 70% survival, whereas fluconazole at 50 mg/kg/day and control groups had 10% and 0–10% survival, respectively. This demonstrates that aminocandin maintains potent efficacy against azole-resistant Candida species.

Activity vs. fluconazole-R C. tropicalis
Head-to-head
80% survival with aminocandin 2.5–5 mg/kg/day, reported significantly higher than fluconazole (10%)
Supports azole-resistant candidiasis research context
Neutropenic murine model; comparator amphotericin B at 80% survival
Fluconazole Resistance Candida tropicalis Cross-Resistance

Recommended Research and Industrial Applications for Aminocandin


In Vivo Efficacy Studies Requiring Extended Dosing Intervals

Leverage aminocandin's 48–58 hour half-life to design less frequent dosing schedules (e.g., once or twice weekly) in murine models of invasive candidiasis or aspergillosis, reducing animal handling stress and improving experimental throughput .

Mechanistic Studies of Echinocandin Resistance in Candida glabrata

Utilize aminocandin as a tool compound to investigate mechanisms of reduced echinocandin susceptibility, given its retained potency against C. glabrata isolates with elevated caspofungin MICs [1].

Preclinical Development of Combination Therapies for Refractory Aspergillosis

Explore aminocandin in combination with other antifungals (e.g., azoles, amphotericin B) in persistently neutropenic models, capitalizing on its fungicidal activity and high survival rates in azole-resistant A. fumigatus infections [2].

Drug Discovery Screening for Novel Antifungals with Activity Against Azole-Resistant Candida Species

Employ aminocandin as a positive control in high-throughput screens targeting fluconazole-resistant C. tropicalis or C. albicans, validating its efficacy as a benchmark for new chemical entities [3].

Application
Selection Property
Validation Focus
Extended-interval in vivo efficacy studies
Half-life–dependent dosing schedule design
Exposure-response model review
Echinocandin resistance mechanism research
Retained activity against resistant C. glabrata
Resistance endpoint context review
Refractory aspergillosis combination therapy models
Fungicidal endpoint context
Sterilization and survival endpoint monitoring
Antifungal screening against azole-resistant Candida
Comparator assay-response context
Azole-resistant strain panel benchmarking
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